Glucantime is considered the first-line treatment for VL, a severe form of Leishmaniasis affecting internal organs. Research studies have demonstrated its effectiveness in eliminating the parasite and improving patient outcomes. [Source: Effectiveness of Short-Course Meglumine Antimoniate (Glucantime®) for Treatment of Visceral Leishmaniasis: A 13-Year, Multistage, Non-Inferiority Study in Iran - ]
Glucantime is also used to treat CL, which causes skin sores. Research is ongoing to evaluate its effectiveness compared to other treatment options and in combination therapies. [Source: A Comparison between the Effects of Glucantime, Topical Trichloroacetic Acid 50% plus Glucantime, and Fractional Carbon Dioxide Laser plus Glucantime on Cutaneous Leishmaniasis Lesions - ]
Glucantime can cause side effects, and researchers are investigating ways to improve its safety profile.
These include nausea, vomiting, muscle pain, and abnormal heart rhythms. [Source: Glucantime prescribing information - ]
Some studies explore alternative administration methods or combinations with other medications to potentially reduce side effects. [Source: Effect of combination therapy with systemic glucantime and pentoxifylline in the treatment of cutaneous leishmaniasis - ]
Glucantime, chemically known as meglumine antimoniate, is a pharmaceutical compound primarily used in the treatment of leishmaniasis, a parasitic disease caused by protozoan parasites of the genus Leishmania. It is composed of pentavalent antimony complexed with meglumine, a sugar alcohol that enhances solubility and bioavailability. Glucantime is administered via injection and is particularly effective against visceral leishmaniasis and certain forms of cutaneous leishmaniasis .
Meglumine antimoniate can cause various side effects, including nausea, vomiting, muscle pain, and heart rhythm problems []. In severe cases, kidney damage can occur. Due to these potential side effects, careful monitoring is necessary during treatment.
Glucantime is generally contraindicated in pregnant and breastfeeding women and individuals with severe kidney or heart problems [].
The synthesis of Glucantime involves the reaction of pentavalent antimony with meglumine. This reaction can be summarized as follows:
In aqueous solutions, Glucantime can undergo hydrolysis, leading to the release of antimony ions. These ions are believed to exert their therapeutic effects through various biochemical pathways, including the induction of oxidative stress in Leishmania parasites .
Glucantime exhibits significant biological activity against Leishmania species. Its mechanism of action includes:
Despite its efficacy, Glucantime can also induce toxicity, which necessitates careful monitoring during treatment.
The synthesis of Glucantime is typically achieved through several methods:
Glucantime is predominantly used in clinical settings for:
Glucantime has been studied for its interactions with various compounds:
Several compounds share similarities with Glucantime in terms of application and chemical structure. Here are some notable examples:
Compound Name | Mechanism of Action | Common Uses | Unique Features |
---|---|---|---|
Sodium Stibogluconate | Similar to Glucantime; induces oxidative stress | Treatment for leishmaniasis | Often administered intravenously |
Amphotericin B | Binds to fungal cell membranes | Antifungal agent | Different target organism |
Miltefosine | Inhibits lipid metabolism | Treatment for leishmaniasis | Oral administration; less toxic |
Pentavalent Antimony | Similar mechanism; induces apoptosis | Treatment for leishmaniasis | Less soluble than Glucantime |
Glucantime's unique formulation as a meglumine complex allows for better solubility and bioavailability compared to other antimonial compounds, making it a preferred choice in many clinical settings .
Irritant;Environmental Hazard